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Mechanism of Action: Dual-Site Binding

Cevipabulin's unique activity stems from its binding to two spatially independent sites on tubulin, as

revealed by X-ray crystallography [1]. The table below summarizes the roles of these two binding sites:

Binding Site Location Functional Consequence Induced Morphology

Vinblastine
Site [2] [1]

Inter-dimer
interface between

β1- and α2-
tubulin [1]

Acts as a microtubule stabilization
agent (MSA): enhances longitudinal

interactions between tubulin dimers
[2].

Formation of linear
tubulin protofilaments

and their subsequent
aggregation into irregular

tubulin aggregates [2].

The Seventh
Site [2] [1]

A novel site on α-

tubulin, at the
intra-dimer

interface between
α2- and β2-

tubulin [1]

Acts as a microtubule
destabilization agent (MDA): pushes
the αT5 loop outward, making the

non-exchangeable GTP
exchangeable, which destabilizes

tubulin and leads to proteasomal
degradation [2] [1].

Prevents the adoption of

a straight conformation
and disrupts lateral

interactions between
protofilaments [2].
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The following diagram illustrates the proposed mechanism by which simultaneous binding at these two sites

leads to the formation of abnormal linear protofilaments:

Cevipabulin-Tubulin Complex

Binding at Vinblastine Site
(β-tubulin, inter-dimer interface)

Binding at Seventh Site
(α-tubulin, intra-dimer interface)

Enhanced longitudinal
interactions

Disrupted lateral
interactions

Formation of Abnormal
Linear Protofilaments

Click to download full resolution via product page

Proposed mechanism for cevipabulin-induced abnormal protofilaments.

Key Experimental Evidence and Protocols

The discovery of cevipabulin's unique mechanism was supported by several critical experiments.

Experimental Workflow for Mechanism Validation

The overall process to validate this mechanism involved multiple experimental techniques, as shown below:
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X-ray Crystallography

Validation of Dual-Site Binding
and Abnormal Protofilament Formation

Transmission Electron
Microscopy (TEM) Immunofluorescence Competition Binding

Assays
Site-Directed

Mutagenesis (αY224G)

Click to download full resolution via product page

Experimental workflow for validating cevipabulin's mechanism of action.

Detailed Methodologies

Crystallography for Binding Site Identification [1]

Protocol: Tubulin was crystallized in a complex with the stathmin-like protein RB3 and tubulin

tyrosine ligase (T2R-TTL). Crystals were then soaked with cevipabulin.
Data Collection: The crystal structure of the cevipabulin-tubulin complex was determined to a

resolution of 2.6 Å.
Analysis: The Fobs/Fcalc difference electron density map was analyzed, which unambiguously

revealed two cevipabulin molecules bound to the vinblastine site and the novel seventh site.

Visualizing Abnormal Structures [2]

Immunofluorescence: Treated cells were fixed and stained with anti-tubulin antibodies to

visualize the morphology of cellular microtubules and aggregates using fluorescence
microscopy.

Transmission Electron Microscopy (TEM): This technique was used to directly observe the
formation of linear tubulin protofilaments and their subsequent aggregation into irregular
tubulin aggregates in vitro, providing visual confirmation of the abnormal polymerization.

Functional Validation Experiments [2]

Competition Binding Assays: These assays confirmed that binding to both sites is necessary

for the unique morphological effect.
Site-Directed Mutagenesis: A specific mutation in α-tubulin (αY224G), which is located at the

seventh site, was generated. Experiments with this mutant proved that binding to the seventh
site is essential for inducing the abnormal protofilament polymerization.
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Quantitative Biological Data

Cevipabulin exhibits potent cellular activity, as summarized in the table below:

Assay Type Cell Line / Context Result / IC₅₀ Value
Experimental Detail /
Note

In Vitro
Cytotoxicity [3]

Various human tumor cell

lines (e.g., ovarian, breast,
prostate)

18 - 40 nM 72-hour exposure

In Vitro
Cytotoxicity [3]

HeLa (human cervical
adenocarcinoma)

40 nM 72-hour exposure

In Vivo Antitumor
Activity [3]

Mice with LoVo human
colon adenocarcinoma

xenografts

Dose-dependent
tumor growth
inhibition

15-20 mg/kg,
administered

intravenously every 4
days for 4 cycles.

In Vivo
Administration [3]

Mice with U87-MG human
glioblastoma xenografts

Active by both
intravenous (i.v.) and
oral (p.o.) routes

25 mg/kg

Research Significance and Future Directions

Cevipabulin induces a previously undefined tubulin morphology through the interactive cellular effect of its

dual-site binding [2]. This mechanism provides deep insight into tubulin dynamic instability.

Overcoming Resistance: Since most clinical tubulin inhibitors target β-tubulin, overexpression of

specific β-tubulin isoforms is a common resistance mechanism [1]. The discovery of a novel and
"druggable" site on α-tubulin opens a promising avenue for developing a new generation of

antimicrotubule agents that could potentially overcome this resistance [1].
Tubulin Degraders: The binding at the seventh site is responsible for cevipabulin's ability to induce

proteasome-dependent tubulin degradation [1]. This positions tubulin degraders targeting this site
as a novel strategic approach in anticancer drug development.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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